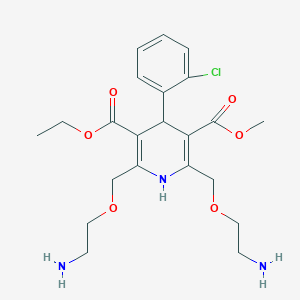

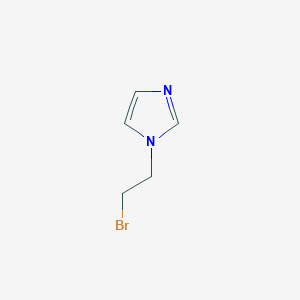

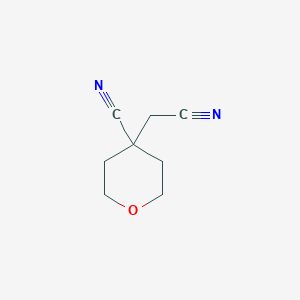

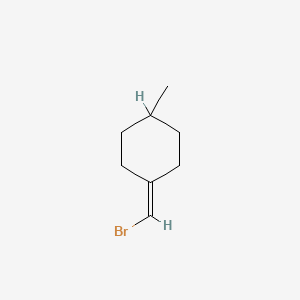

4-(Cyanomethyl)oxane-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(Cyanomethyl)oxane-4-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related cyanocarbonitrile compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles is described, which suggests that cyanocarbonitriles can exhibit interesting optical properties .

Synthesis Analysis

The synthesis of related cyanocarbonitrile compounds involves non-catalytic conversion processes in the presence of water, leading to the formation of fluorescent compounds . Another synthesis method mentioned is the Vilsmeier–Haack chlorination, which was used to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from a related precursor . Additionally, an organocatalyzed synthesis approach is described for 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, using a tandem Michael addition - cyclization reaction . These methods provide a basis for understanding how similar compounds like 4-(Cyanomethyl)oxane-4-carbonitrile might be synthesized.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with certain groups being nearly coplanar with the connected benzene ring . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit with almost identical geometric parameters . These findings suggest that the molecular structure of 4-(Cyanomethyl)oxane-4-carbonitrile could also be elucidated using similar techniques.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-(Cyanomethyl)oxane-4-carbonitrile. However, the synthesis and transformation of related cyanocarbonitriles indicate that these compounds can participate in various chemical reactions, such as non-catalytic conversions in water and reactions involving Michael addition and cyclization . These reactions could potentially be applicable to 4-(Cyanomethyl)oxane-4-carbonitrile as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of related cyanocarbonitriles have been studied through spectral-luminescence investigations, with measurements of fluorescence quantum yield . The optical properties of these compounds have been explored using UV–vis absorption and fluorescence spectroscopy, revealing absorption and fluorescence maxima at specific wavelengths . The effects of solvents on the emission spectra of these compounds have also been investigated . These studies provide a framework for understanding the potential physical and chemical properties of 4-(Cyanomethyl)oxane-4-carbonitrile.

科学的研究の応用

Catalytic Divergent Cyanosilylations : B(C6F5)3-catalyzed divergent cyanosilylation of chromones was found to produce 4-oxochromane-2-carbonitriles via 1,4-cyanosilylations. At higher temperatures, unexpected C-O bond cyanosilylation occurred, leading to the formation of 4-oxo-4-(2-hydroxylphenyl)but-2-enenitriles. This process was supported by DFT results (Wang et al., 2019).

Synthesis of Unsymmetrical Dyes : The Knoevenagel reaction was used to synthesize new 4-oxo-2-vinyl-4H-chromene-3-carbonitrile derivatives. These compounds displayed distinct spectral properties, enhancing our understanding of chromene-based dyes (Levchenko et al., 2018).

Synthesis of Pharmaceutical Intermediates : Research improved the synthetic route of 4-amino-1-naphthalene carbonitrile, a significant pharmaceutical and chemical intermediate. The process involved amino protection, nucleophilic substitution, and other steps, achieving an 81.6% total yield. This study also demonstrated environmental benefits in the cyano introduction process (Yu, 2012).

Fluorescent Properties : Non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles led to fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This study not only explained the transformation but also investigated spectral-luminescence properties and measured fluorescence quantum yield (Ershov et al., 2015).

特性

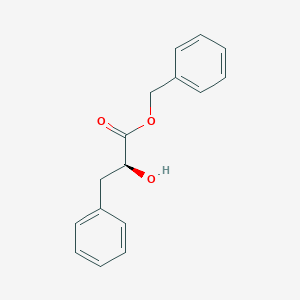

IUPAC Name |

4-(cyanomethyl)oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-4-1-8(7-10)2-5-11-6-3-8/h1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNGKWDKDHYYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440633 |

Source

|

| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethyl)oxane-4-carbonitrile | |

CAS RN |

194862-82-3 |

Source

|

| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)